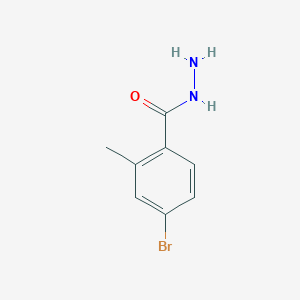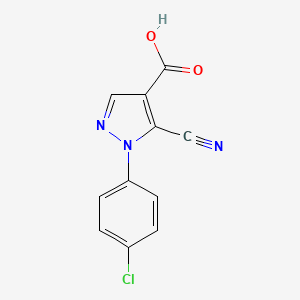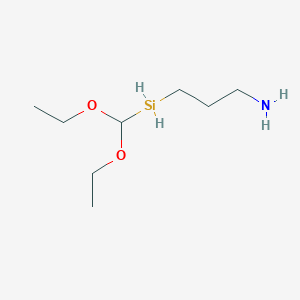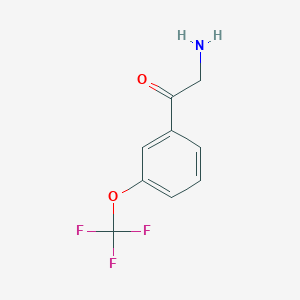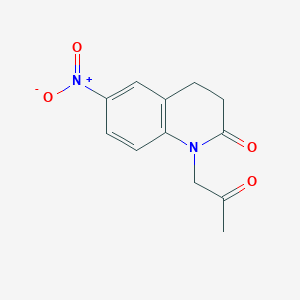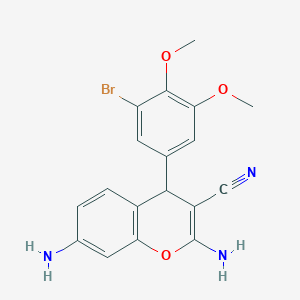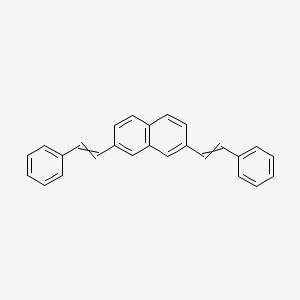
2,7-Distyrylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Distyrylnaphthalene is an organic compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of two styryl groups attached to the naphthalene core at the 2 and 7 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, including materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Distyrylnaphthalene typically involves the Suzuki coupling reaction. This method includes the reaction between 2,7-dibromonaphthalene and a boronic acid intermediate under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
化学反応の分析
Types of Reactions
2,7-Distyrylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like bromine or nitric acid can introduce substituents like bromine or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
科学的研究の応用
2,7-Distyrylnaphthalene has several scientific research applications:
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Fluorescent Probes: The compound’s strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and diagnostics.
Optoelectronic Devices: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its high photoluminescence efficiency.
作用機序
The mechanism of action of 2,7-Distyrylnaphthalene in its applications is primarily based on its electronic properties. The compound exhibits strong intramolecular charge transfer (ICT) due to the presence of electron-donating and electron-accepting groups. This ICT character is crucial for its performance in optoelectronic devices, where it facilitates efficient charge transport and light emission .
類似化合物との比較
Similar Compounds
2,6-Distyrylnaphthalene: Similar in structure but with styryl groups at the 2 and 6 positions.
2,6-Bis(phenylethynyl)naphthalene: Contains phenylethynyl groups instead of styryl groups.
2,7-Distyrylanthracene: An anthracene derivative with styryl groups at the 2 and 7 positions.
Uniqueness
2,7-Distyrylnaphthalene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and optoelectronics, where precise control over electronic properties is essential .
特性
分子式 |
C26H20 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
2,7-bis(2-phenylethenyl)naphthalene |
InChI |
InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H |
InChIキー |
BAXGJINOQBOMFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B8759997.png)
![1-Azabicyclo[2.2.2]octane-4-carbonyl chloride](/img/structure/B8760000.png)
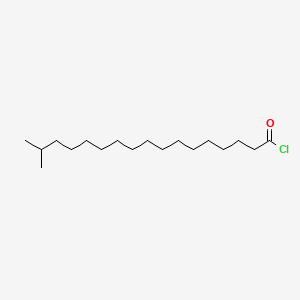
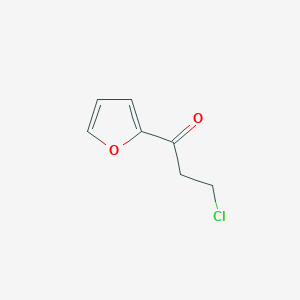
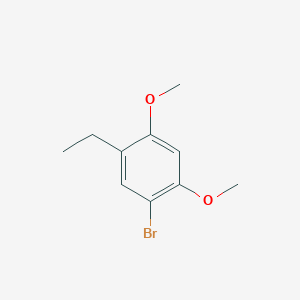
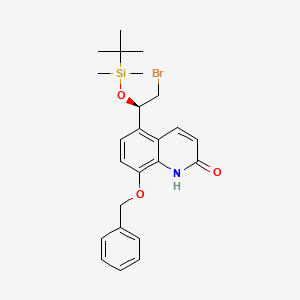
![1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE](/img/structure/B8760053.png)
